(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have employed various methods, including photo-induced imino functionalizations of alkenes via intermolecular charge transfer. This strategy allows for the construction of structurally diverse β-imino sulfones and vinyl sulfones in moderate to high yields. The late-stage functionalization of natural product-derived compounds and total synthesis of bioactive molecules have been demonstrated using this protocol .
Additionally, metal-free radical thiol–ene coupling has been exploited to prepare imino-disaccharides and multivalent iminosugars from sugar thiols and iminosugar alkenes or iminosugar thiols and tetra-allylated calixarene .
Future Directions
: Zhang, X.-X., Zheng, H., Mei, Y.-K., Liu, Y., Liu, Y.-Y., Ji, D.-W., Wan, B., & Chen, Q.-A. (2023). Photo-induced imino functionalizations of alkenes via intermolecular charge transfer. Chemical Science, 14(40), 8787–8793. Link : Metal-free synthesis of imino-disaccharides and calix-iminosugars by radical thiol–ene coupling. (2020). Organic & Biomolecular Chemistry, 18(16), 3098–3102. Link
Properties
IUPAC Name |
[(Z)-[3-[(3,5-dimethylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-8-13(2)10-16(9-12)21-19(24)17-11-15-6-4-5-7-18(15)25-20(17)22-26-14(3)23/h4-11H,1-3H3,(H,21,24)/b22-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAIGWLGDGYGD-XDOYNYLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NOC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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